molecular formula C18H20N2O3S B5779071 N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide

N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide

Cat. No. B5779071
M. Wt: 344.4 g/mol
InChI Key: JANDEQYYALOLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide, also known as DAPH, is a chemical compound that has been widely studied for its potential applications in scientific research. DAPH is a member of the thioamide family of compounds, which have been found to exhibit a range of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in key cellular processes such as DNA replication and protein synthesis. N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide has also been found to induce oxidative stress in cells, which can lead to apoptosis.
Biochemical and Physiological Effects:
N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective properties, N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide has also been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide has also been found to modulate the activity of ion channels, which are important for cellular communication and signaling.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide in lab experiments is its high purity, which ensures that the results of experiments are not affected by impurities. Another advantage is its versatility, as it has been found to exhibit a range of interesting biochemical and physiological effects. However, one limitation of using N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide in lab experiments is its potential toxicity, as it has been found to induce oxidative stress in cells.

Future Directions

There are many potential future directions for research on N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide. One area of interest is its potential use in combination with other compounds for the treatment of cancer. Another area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide and its potential applications in other scientific research fields.

Synthesis Methods

N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide can be synthesized using a variety of methods, but the most common one involves the reaction of 3,4-dimethoxyaniline with carbon disulfide and 2,3-dimethylbenzoyl chloride. The resulting product is then purified using column chromatography to obtain pure N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide. The purity of the compound is important for its use in scientific research, as impurities can affect the results of experiments.

Scientific Research Applications

N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide has been found to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)carbamothioyl]-2,3-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11-6-5-7-14(12(11)2)17(21)20-18(24)19-13-8-9-15(22-3)16(10-13)23-4/h5-10H,1-4H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANDEQYYALOLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethoxyphenyl)carbamothioyl]-2,3-dimethylbenzamide

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